N-(oxolan-2-ylmethyl)pyridin-4-amine is an organic compound characterized by the presence of a pyridine ring and an oxolane moiety. Its molecular formula is with a molecular weight of 178.23 g/mol. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound can be sourced from chemical suppliers and databases such as BenchChem and PubChem, where it is cataloged with specific identifiers for research and procurement purposes.
N-(oxolan-2-ylmethyl)pyridin-4-amine belongs to the class of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements as part of a ring structure. In this case, the compound features both nitrogen and oxygen in its structure.
The synthesis of N-(oxolan-2-ylmethyl)pyridin-4-amine typically involves the reaction of 4-aminopyridine with oxolan-2-ylmethyl chloride under basic conditions. This method allows for the formation of the desired amine through nucleophilic substitution reactions.
The molecular structure of N-(oxolan-2-ylmethyl)pyridin-4-amine includes a pyridine ring substituted with an oxolane group. The specific arrangement contributes to its chemical properties and potential reactivity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 178.23 g/mol |
IUPAC Name | N-(oxolan-2-ylmethyl)pyridin-4-amine |
InChI | InChI=1S/C10H14N2O/c1-2... |
InChI Key | CRFFHQRTZREWOJ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(OC1)CNC2=NC=CC=C2C=CS3 |
N-(oxolan-2-ylmethyl)pyridin-4-amine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(oxolan-2-ylmethyl)pyridin-4-amine involves its interaction with specific biological targets, such as enzymes or receptors within living organisms. The compound may modulate activity through binding interactions, leading to physiological effects that are being studied for their potential therapeutic applications.
N-(oxolan-2-ylmethyl)pyridin-4-amine is typically a solid at room temperature, with solubility varying based on the solvent used.
The chemical properties include:
N-(oxolan-2-ylmethyl)pyridin-4-amine has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: